molecular formula C9H12Cl2N4 B1484406 4,5-Dichloro-6-(4-methyl-1-piperazinyl)pyrimidine CAS No. 1823894-91-2

4,5-Dichloro-6-(4-methyl-1-piperazinyl)pyrimidine

Cat. No.: B1484406
CAS No.: 1823894-91-2
M. Wt: 247.12 g/mol
InChI Key: QSXRXNPHZXLJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-6-(4-methyl-1-piperazinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms and a piperazine moiety

Properties

IUPAC Name

4,5-dichloro-6-(4-methylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N4/c1-14-2-4-15(5-3-14)9-7(10)8(11)12-6-13-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXRXNPHZXLJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-(4-methyl-1-piperazinyl)pyrimidine typically involves the reaction of 4,5-dichloropyrimidine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-6-(4-methyl-1-piperazinyl)pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation and Reduction Reactions: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield an aminopyrimidine derivative, while substitution with a thiol would produce a thiopyrimidine derivative .

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-(4-methyl-1-piperazinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved.

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloro-6-(4-methyl-1-piperazinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazine moiety enhances its solubility and bioavailability, making it a valuable scaffold in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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